molecular formula C8H11BO4S B3039760 2-Methyl-3-(methylsulfonyl)phenylboronic Acid CAS No. 1313617-69-4

2-Methyl-3-(methylsulfonyl)phenylboronic Acid

Cat. No.: B3039760
CAS No.: 1313617-69-4
M. Wt: 214.05 g/mol
InChI Key: QOMZNEHQVPYMTH-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfonyl group. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfonyl)phenylboronic acid typically involves the reaction of 2-Methyl-3-(methylsulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The methylsulfonyl group can be reduced to a methyl group under specific conditions.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

    Oxidation: 2-Methyl-3-(methylsulfonyl)phenol.

    Reduction: 2-Methyl-3-methylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the coupling partner.

Scientific Research Applications

2-Methyl-3-(methylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

  • 3-Methylsulfonylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methanesulfonylaminomethylphenylboronic acid

Comparison: 2-Methyl-3-(methylsulfonyl)phenylboronic acid is unique due to the presence of both a methyl group and a methylsulfonyl group on the phenyl ring. This dual substitution provides distinct reactivity and selectivity in chemical reactions compared to similar compounds. For example, the presence of the methylsulfonyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications in organic synthesis and material science.

Properties

IUPAC Name

(2-methyl-3-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMZNEHQVPYMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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